
Methyl 3-methoxy-2-naphthoate
Overview
Description
Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6) is a naphthalene derivative with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . Structurally, it features a methoxy group at the 3-position and a methyl ester at the 2-position of the naphthalene ring. This compound is synthesized via methylation of 3-hydroxy-2-naphthoic acid using iodomethane and potassium carbonate under inert conditions , or through alternative routes involving methyl carbonate precursors .
Its physical properties include a melting point of 72–76°C and a boiling point of 205–207°C . The methoxy and ester groups confer unique reactivity, making it valuable in catalytic reductive cleavage , Grignard reactions , and photochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-naphthoate can be synthesized through the esterification of 3-methoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture overnight to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
Photochemical Applications
One of the most significant applications of methyl 3-methoxy-2-naphthoate is in the field of photochemistry , particularly in asymmetric photocyclodimerization processes. Research has demonstrated that this compound can be effectively utilized in supramolecular complexation with modified γ-cyclodextrins (CDs) to enhance enantioselectivity during photocyclodimerization reactions.
Case Study: Supramolecular Complexation
A study published in Pure and Applied Chemistry highlighted the enantiodifferentiating photocyclodimerization of this compound when complexed with modified γ-CDs. The binding affinity and complexation behavior were thoroughly analyzed using UV–vis, fluorescence, and circular dichroism spectroscopies. The results indicated that the structural modifications of γ-CDs significantly impacted the enantioselectivity of the reaction, showcasing the potential for tailored photochemical applications in synthetic organic chemistry .
Organic Synthesis
This compound also plays a crucial role in organic synthesis as a versatile intermediate. It can undergo various chemical transformations, including oxidative coupling reactions.
Case Study: Oxidative Coupling
In a documented procedure from Organic Syntheses, this compound was utilized in an asymmetric oxidative coupling reaction using chiral ligands. This method demonstrated high functional group tolerance and broad substrate scope, making it a valuable tool for synthesizing complex organic molecules .
Chiral Building Block
The compound serves as an essential chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in asymmetric synthesis makes it a candidate for producing enantiomerically pure compounds.
Applications in Drug Development
Research indicates that derivatives of this compound are being investigated for their biological activities, including potential anti-inflammatory and anticancer properties. The compound's structure facilitates modifications that can enhance biological efficacy while maintaining selectivity for target receptors .
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2-naphthoate involves its interaction with specific molecular targets. For instance, in photochemical reactions, it forms stable host-guest complexes with modified cyclodextrins, which can significantly affect its reactivity and selectivity . The compound’s effects are mediated through noncovalent interactions, including hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Key Properties of Methyl 3-Methoxy-2-Naphthoate and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|---|
This compound | 13041-60-6 | C₁₃H₁₂O₃ | 216.23 | 72–76 | Methoxy, methyl ester |
Methyl 2-naphthoate | Not provided | C₁₂H₁₀O₂ | 186.21 | 72–75 | Methyl ester |
3-Hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | 222–224 | Hydroxyl, carboxylic acid |
Methyl 2-methoxybenzoate | 606-45-1 | C₉H₁₀O₃ | 166.17 | 48–50 | Methoxy, methyl ester |
- Methyl 2-naphthoate : Lacks the 3-methoxy group, reducing steric hindrance and altering reactivity in reductive cleavage reactions .
- 3-Hydroxy-2-naphthoic acid : The hydroxyl group increases polarity (PSA: 46.53 vs. 35.53 for this compound) and acidity, making it suitable for ionic liquid synthesis .
- Methyl 2-methoxybenzoate : A simpler aromatic ester with lower molecular weight and reduced π-system conjugation, leading to higher activation energy in displacement reactions .
Reductive Cleavage Reactions
The extended π-system of naphthalene lowers the activation energy, enabling selective cleavage even in complex substrates (e.g., estradiol derivatives) .
Grignard Reactions
- Chemoselectivity : With EtMgCl, this compound favors 1,2-addition to the carbonyl group (ΔG‡ = +22.1 kcal/mol) over methoxy displacement (ΔG‡ = +30.8 kcal/mol), unlike its ortho-isomers .
- Regioselectivity : In dichloromethane at −78°C, preferential attack occurs at the 1-position of the naphthalene ring, a trend absent in THF due to solvent effects on Grignard reagent solvation .
Table 2: Reactivity Comparison in Grignard Reactions
Compound | Reaction Site | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
This compound | Carbonyl (1,2-addition) | THF | Ambient | 85 |
This compound | 1-Position displacement | DCM | −78°C | 92 |
Methyl 2-methoxybenzoate | No reaction | DCM/THF | −78°C | 0 |
Photochemical and Supramolecular Behavior
This compound forms 1:2 host-guest complexes with modified γ-cyclodextrins (γ-CDs), enabling enantioselective photocyclodimerization. The methoxy group enhances binding affinity but reduces enantioselectivity when γ-CDs are edge-modified (e.g., with hydroxypropyl groups), likely due to disrupted hydrogen-bonding networks .
Biological Activity
Methyl 3-methoxy-2-naphthoate (C13H12O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is a methyl ester derivative synthesized through the esterification of 3-methoxy-2-naphthoic acid with methanol, typically using a strong acid catalyst like sulfuric acid. The compound has a unique substitution pattern on the naphthalene ring, which influences its chemical and physical properties, such as solubility and reactivity .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various naphthoate derivatives, this compound demonstrated effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
2. Anticancer Properties
This compound has also been studied for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Activity in Breast Cancer Cells
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.
- Anticancer Mechanism : It induces apoptosis by activating caspases and altering the expression levels of proteins involved in cell survival and death pathways.
Supramolecular Interactions
Recent studies have explored the supramolecular complexation of this compound with modified γ-cyclodextrins (CDs). These interactions enhance its reactivity and selectivity in photochemical reactions. The formation of stable host-guest complexes allows for improved enantioselectivity during photocyclodimerization processes, which may have implications for drug design and delivery systems .
Table 2: Binding Affinity with Modified γ-Cyclodextrins
Cyclodextrin Modification | Binding Affinity (kcal/mol) |
---|---|
Unmodified | -6.5 |
Secondary Rim Modification | -5.0 |
Primary Rim Modification | -7.0 |
Chemical Reactions Analysis
Photocyclodimerization
Methyl 3-methoxy-2-naphthoate undergoes enantioselective photocyclodimerization under UV light, forming chiral dimers. This reaction is significantly enhanced in the presence of modified γ-cyclodextrins (γ-CDs), which act as chiral hosts .
Key Findings :
-
Host-Guest Complexation : Modified γ-CDs form 1:2 host-guest complexes with the compound, confirmed via UV-vis, fluorescence, and circular dichroism spectroscopy .
-
Enantioselectivity : Secondary rim modifications of γ-CDs reduce enantioselectivity due to disrupted hydrogen-bonding networks, leading to flexible CD skeletons .
-
Pressure Effects : Applied pressure (2000 bar) doubles the reaction rate in toluene and methanol, with an average activation volume (ΔV‡) of −10 cm³/mol .
Reaction Conditions :
Parameter | Value |
---|---|
Solvent | Methanol, Toluene |
Catalyst | Modified γ-cyclodextrins |
Pressure | Ambient / 2000 bar |
Light Source | UV (300–400 nm) |
Ni-Catalyzed Reductive Cleavage
The methoxy group undergoes reductive cleavage using nickel catalysts, enabling demethylation under mild conditions .
Mechanism :
-
Catalyst : Nickel complexes (e.g., Ni(cod)₂) with phosphine ligands.
-
Reductant : Zinc powder or silanes.
-
Scope : Functional-group-tolerant, applicable to aromatic and heteroaromatic substrates .
Applications :
-
Synthetic intermediate for pharmaceuticals requiring phenol or naphthol moieties.
Grignard Reagent Substitution
The methoxy group participates in substitution reactions with Grignard reagents, though reactivity differs from regioisomeric analogs .
Key Observations :
-
Concerted Pathway : Substitution proceeds via a concerted mechanism without stable tetrahedral intermediates, unlike 1-methoxy analogs .
-
Electronic Effects : The 3-methoxy group poorly stabilizes negative charge post-addition, favoring direct elimination to restore aromaticity .
Comparative Reactivity :
Substrate | Mechanism | Intermediate Stability |
---|---|---|
3-Methoxy-2-naphthoate | Concerted | Low |
1-Methoxy-2-naphthoate | Stepwise | High |
High-Pressure Photodimerization
Under high pressure (2000 bar), the photodimerization rate in toluene and methanol doubles, attributed to reduced activation volume .
Kinetic Data :
Solvent | Pressure (bar) | Rate Constant (k, s⁻¹) |
---|---|---|
Toluene | 1 | 0.12 |
Toluene | 2000 | 0.24 |
Methanol | 1 | 0.15 |
Methanol | 2000 | 0.30 |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling methyl 3-methoxy-2-naphthoate in laboratory settings?
this compound requires strict adherence to safety measures due to its potential for skin/eye irritation. Key protocols include:
- Use of local exhaust ventilation to minimize inhalation of dust or vapors .
- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .
- Storage in sealed glass containers away from oxidizers and heat sources to prevent degradation .
- Immediate decontamination of spills using absorbent materials and proper disposal as hazardous waste .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is typically synthesized via esterification of 3-methoxy-2-naphthoic acid using methanol under acidic catalysis. Alternative methods include:
- Grignard Reagent Reactions : Alkoxy substitution on aromatic rings, though reactivity depends on substituent positioning .
- Ni-Catalyzed Reductive Cleavage : Efficient for modifying ester groups while preserving the methoxy functionality . Purification often involves recrystallization from ethanol or column chromatography to achieve >95% purity .
Q. How is this compound characterized spectroscopically?
Standard characterization includes:
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (methoxy C-O) .
- ¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.9 ppm) and ester methyl groups (δ ~3.7 ppm), with aromatic protons in δ 7.1–8.5 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 202.21 (C₁₂H₁₀O₃) .
Advanced Research Questions
Q. Why does the position of the methoxy group in this compound influence its reactivity with Grignard reagents?
Computational studies reveal that the methoxy group at the 3-position creates steric hindrance and electronic effects, raising the energy barrier (ΔG‡ = +30.8 kcal/mol) for nucleophilic substitution. This disfavors methoxy displacement compared to carbonyl 1,2-addition (ΔG‡ = +22.1 kcal/mol), leading to exclusive chemoselectivity toward the ester group .
Q. What strategies mitigate competing pathways in functionalization reactions involving this compound?
To suppress side reactions (e.g., demethylation or ring oxidation):
- Low-Temperature Conditions : Slow reaction kinetics to favor selective pathways .
- Protecting Groups : Temporary protection of the methoxy group using silyl ethers during multi-step syntheses .
- Catalytic Systems : Ni or Pd catalysts to enhance regioselectivity in cross-coupling reactions .
Q. How can this compound be applied in fluorescence-based sensing of nitroaromatics?
Derivatives like diisopropyl 4,4'-methylenebis(3-methoxy-2-naphthoate) exhibit strong fluorescence quenching upon interaction with nitroaromatics (e.g., TNT). This is attributed to electron-deficient nitro groups facilitating photo-induced electron transfer (PET) from the naphthoate fluorophore . Optimization involves tuning the methoxy substituent’s electron-donating capacity to enhance sensitivity .
Q. What analytical methods are critical for tracking reaction intermediates in this compound derivatization?
Advanced techniques include:
- HPLC-MS : Monitors real-time conversion and detects transient intermediates .
- In Situ FTIR : Tracks carbonyl group transformations during catalytic reactions .
- DFT Calculations : Predicts transition states and rationalizes experimental selectivity .
Q. Methodological Considerations
Q. How to resolve discrepancies in reported melting points for this compound?
Variations (e.g., 133–136°C vs. 270–290°C in related esters) may arise from impurities or polymorphic forms. Mitigation strategies:
- DSC Analysis : Confirms purity and identifies polymorphs .
- Standardized Recrystallization : Use of single-solvent systems (e.g., ethanol) for consistent crystal packing .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
- Cytotoxicity Screening : MTT assays in human cell lines (e.g., HepG2) to evaluate IC₅₀ values .
- Enzyme Inhibition Studies : Testing against targets like cyclooxygenase-2 (COX-2) due to structural similarity to naphthoate inhibitors .
Properties
IUPAC Name |
methyl 3-methoxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLSAOVNAXJHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304838 | |
Record name | Methyl 3-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-60-6 | |
Record name | 13041-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Methoxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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